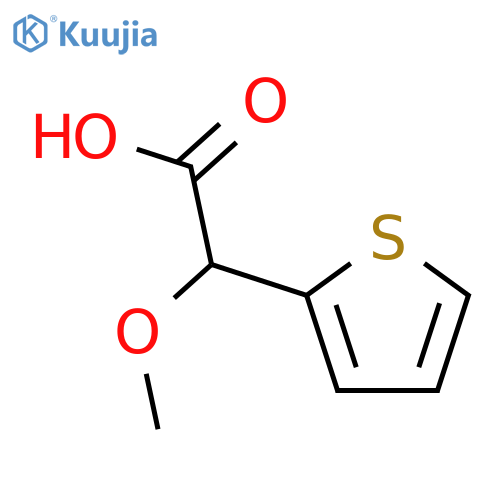

Cas no 5371-94-8 (2-methoxy-2-(thiophen-2-yl)acetic acid)

2-methoxy-2-(thiophen-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- methoxy(thiophen-2-yl)acetic acid

- 2-thiopheneacetic acid, alpha-methoxy-

- Methoxy(2-thienyl)acetic acid

- 2-methoxy-2-(thiophen-2-yl)acetic acid

- AKOS006277129

- 2-methoxy-2-thiophen-2-ylacetic acid

- F2148-1055

- SCHEMBL11407054

- 5371-94-8

- alpha-methoxy-2-thiopheneacetic acid

- DTXSID90311314

- NSC-241137

- NSC241137

- LXHQBGCISLVPIB-UHFFFAOYSA-N

-

- インチ: InChI=1S/C7H8O3S/c1-10-6(7(8)9)5-3-2-4-11-5/h2-4,6H,1H3,(H,8,9)

- InChIKey: LXHQBGCISLVPIB-UHFFFAOYSA-N

- ほほえんだ: COC(C1=CC=CS1)C(=O)O

計算された属性

- せいみつぶんしりょう: 172.01944

- どういたいしつりょう: 172.019

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 74.8Ų

じっけんとくせい

- 密度みつど: 1.324

- ふってん: 308.6°C at 760 mmHg

- フラッシュポイント: 140.4°C

- 屈折率: 1.561

- PSA: 46.53

2-methoxy-2-(thiophen-2-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2148-1055-0.25g |

2-methoxy-2-(thiophen-2-yl)acetic acid |

5371-94-8 | 95%+ | 0.25g |

$511.0 | 2023-09-06 | |

| TRC | M202971-1g |

2-methoxy-2-(thiophen-2-yl)acetic acid |

5371-94-8 | 1g |

$ 815.00 | 2022-06-04 | ||

| Life Chemicals | F2148-1055-5g |

2-methoxy-2-(thiophen-2-yl)acetic acid |

5371-94-8 | 95%+ | 5g |

$1701.0 | 2023-09-06 | |

| TRC | M202971-100mg |

2-methoxy-2-(thiophen-2-yl)acetic acid |

5371-94-8 | 100mg |

$ 135.00 | 2022-06-04 | ||

| Life Chemicals | F2148-1055-2.5g |

2-methoxy-2-(thiophen-2-yl)acetic acid |

5371-94-8 | 95%+ | 2.5g |

$1134.0 | 2023-09-06 | |

| Life Chemicals | F2148-1055-0.5g |

2-methoxy-2-(thiophen-2-yl)acetic acid |

5371-94-8 | 95%+ | 0.5g |

$538.0 | 2023-09-06 | |

| Life Chemicals | F2148-1055-10g |

2-methoxy-2-(thiophen-2-yl)acetic acid |

5371-94-8 | 95%+ | 10g |

$2381.0 | 2023-09-06 | |

| TRC | M202971-500mg |

2-methoxy-2-(thiophen-2-yl)acetic acid |

5371-94-8 | 500mg |

$ 525.00 | 2022-06-04 | ||

| Life Chemicals | F2148-1055-1g |

2-methoxy-2-(thiophen-2-yl)acetic acid |

5371-94-8 | 95%+ | 1g |

$567.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1603229-1g |

2-Methoxy-2-(thiophen-2-yl)acetic acid |

5371-94-8 | 98% | 1g |

¥4438.00 | 2024-05-09 |

2-methoxy-2-(thiophen-2-yl)acetic acid 関連文献

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

2-methoxy-2-(thiophen-2-yl)acetic acidに関する追加情報

Exploring the Versatile Applications of 2-Methoxy-2-(thiophen-2-yl)acetic Acid (CAS No. 5371-94-8)

2-Methoxy-2-(thiophen-2-yl)acetic acid (CAS No. 5371-94-8) is a unique organic compound that has garnered significant attention in pharmaceutical and material science research. This thiophene derivative combines the aromatic properties of a thiophene ring with the reactivity of a methoxyacetic acid moiety, making it a valuable building block for various applications. With the increasing demand for heterocyclic compounds in drug discovery, this molecule has become particularly relevant in current medicinal chemistry trends.

The compound's molecular structure features a thiophene-2-yl group attached to a methoxy-substituted acetic acid, creating interesting electronic properties that researchers are exploring for pharmaceutical intermediates. Recent studies have highlighted its potential as a precursor for bioactive molecules, especially in the development of central nervous system (CNS) drugs and anti-inflammatory agents. The presence of both electron-rich thiophene and polar carboxylic acid groups allows for diverse chemical modifications, answering the growing need for versatile synthetic building blocks in modern drug design.

In material science, 2-methoxy-2-(thiophen-2-yl)acetic acid has shown promise in the development of organic semiconductors and conductive polymers. The thiophene moiety contributes to π-conjugation systems, while the methoxyacetic acid group provides solubility and processing advantages. This dual functionality addresses common search queries about improving organic electronic material performance and enhancing polymer processability, making it a compound of interest for researchers working on flexible electronics and organic photovoltaic devices.

The synthesis of 5371-94-8 typically involves the reaction of 2-thiophenecarboxaldehyde with methoxyacetic acid derivatives, followed by oxidation. This process has been optimized in recent years to improve yield and purity, responding to industry demands for cost-effective synthetic routes. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, addressing frequent questions about quality control methods for specialty chemicals.

From a regulatory perspective, 2-methoxy-2-(thiophen-2-yl)acetic acid is generally considered safe for research purposes when handled according to standard laboratory protocols. Its non-toxic nature and stable chemical properties make it suitable for various applications without significant environmental concerns, aligning with current trends toward greener chemistry and sustainable chemical processes. This aspect particularly answers queries about eco-friendly chemical alternatives in pharmaceutical manufacturing.

The commercial availability of CAS 5371-94-8 has increased in recent years due to growing demand from both academic and industrial researchers. Suppliers typically offer this compound in various purity grades, from 95% technical grade to 99%+ HPLC grade, catering to different application requirements. The market trend shows steady growth, reflecting the compound's expanding role in medicinal chemistry research and advanced material development.

Future research directions for 2-methoxy-2-(thiophen-2-yl)acetic acid include exploring its potential in asymmetric synthesis and as a chiral auxiliary in stereoselective reactions. The presence of both electron-donating methoxy group and electron-withdrawing carboxylic acid creates interesting possibilities for molecular recognition applications. These developments align with current scientific interests in chiral drug synthesis and supramolecular chemistry, addressing frequently searched topics in modern chemical research.

For researchers working with 5371-94-8, proper storage conditions (typically at 2-8°C in a dry environment) and handling precautions (using standard personal protective equipment) are recommended to maintain compound stability. The growing body of literature on this compound suggests its increasing importance in chemical synthesis and material science, making it a worthwhile subject for further investigation and application development.

5371-94-8 (2-methoxy-2-(thiophen-2-yl)acetic acid) 関連製品

- 1421482-68-9(N-(furan-3-yl)methyl-N-(2-methoxyethyl)-2-phenoxypropanamide)

- 1806016-03-4(3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 1806343-26-9(1-Bromo-1-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one)

- 1227580-92-8(2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid)

- 2169594-83-4(5-chloro-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile)

- 396731-17-2((2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide)

- 2580217-26-9(Tert-butyl 3,3-dimethyl-4-(methylamino)pyrrolidine-1-carboxylate)

- 2877710-59-1(N-({4-fluoro-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)acetamide)

- 257632-92-1(1-(Bromomethyl)-2,3-dihydro-1H-indene)

- 2228263-78-1(4-(5-nitrothiophen-2-yl)oxypiperidine)